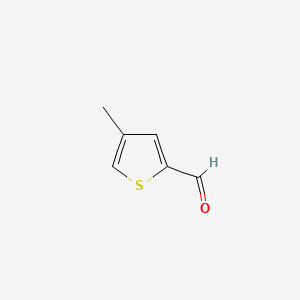

4-Methylthiophene-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c1-5-2-6(3-7)8-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXCGIPRXBJIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383746 | |

| Record name | 4-methylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6030-36-0 | |

| Record name | 4-methylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylthiophene-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylthiophene-2-carbaldehyde is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis. Its thiophene core, substituted with a methyl and a formyl group, offers multiple reaction sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and spectroscopic data for its characterization. This information is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

Chemical and Physical Properties

This compound is a liquid at room temperature, with a boiling point of 88-92 °C at 5 mmHg.[1][2][3] It is characterized by a density of approximately 1.025 g/mL at 25 °C and a refractive index of around 1.578.[1][2][3]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆OS | [2][3][4] |

| Molecular Weight | 126.18 g/mol | [2][3][4] |

| CAS Number | 6030-36-0 | [2][3][4] |

| Appearance | Liquid | [1][2][3] |

| Boiling Point | 88-92 °C / 5 mmHg | [1][2][3] |

| Density | 1.025 g/mL at 25 °C | [1][2][3] |

| Refractive Index | n20/D 1.578 | [1][2][3] |

| Flash Point | 92 °C (197.6 °F) | [2] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound displays characteristic signals for the aldehyde proton, the two thiophene ring protons, and the methyl group protons.

-

Aldehyde Proton (CHO): A singlet typically observed around δ 9.8-10.0 ppm.

-

Thiophene Ring Protons: Two singlets or doublets in the aromatic region (δ 7.0-8.0 ppm). The proton at position 5 is typically downfield from the proton at position 3 due to the electron-withdrawing effect of the adjacent aldehyde group.

-

Methyl Protons (CH₃): A singlet around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 180-190 ppm.

-

Thiophene Ring Carbons: Four signals in the aromatic region (δ 120-150 ppm). The carbon of the C-CHO group (C2) and the carbon bearing the methyl group (C4) will have distinct chemical shifts from the other two ring carbons (C3 and C5).

-

Methyl Carbon (CH₃): A signal in the upfield region, typically around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present.

-

C=O Stretch (Aldehyde): A strong absorption band in the region of 1660-1700 cm⁻¹. For conjugated aldehydes like this, the frequency is lower than for saturated aldehydes. A stretching frequency of 1674 cm⁻¹ has been reported for the related 3-methyl-thiophene-2-carbaldehyde.[5]

-

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-H Stretch (Aromatic and Methyl): Absorptions in the 2900-3100 cm⁻¹ region.

-

C=C Stretch (Thiophene Ring): Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 126. Key fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29).[6]

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] In this case, 3-methylthiophene is the starting material.

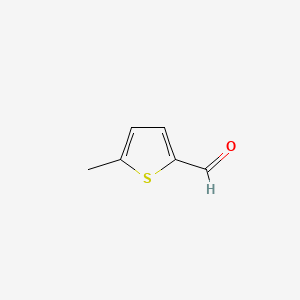

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place N,N-dimethylformamide (DMF) (1.2 equivalents).

-

Cool the flask in an ice-water bath and add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Cool the mixture again in an ice-water bath and add 3-methylthiophene (1.0 equivalent) dropwise, keeping the temperature below 20 °C.

-

After the addition, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Typical Reactions of this compound

The aldehyde functionality of this compound allows for a variety of subsequent chemical transformations.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.

Reaction Workflow:

Caption: Wittig reaction workflow.

Detailed Protocol (Example with Benzyltriphenylphosphonium chloride):

-

To a solution of benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium (1.1 equivalents) at 0 °C.

-

Stir the resulting deep red or orange solution at room temperature for 1 hour to form the ylide.

-

Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, or until completion as indicated by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the corresponding stilbene derivative.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[3][9]

Reaction Mechanism Overview:

Caption: Knoevenagel condensation mechanism overview.

Detailed Protocol (Example with Malononitrile):

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in a suitable solvent such as ethanol or toluene.

-

Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.[3]

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration and wash with a cold solvent.

-

If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

The aldehyde group can be readily oxidized to a carboxylic acid using various oxidizing agents. Potassium permanganate is a common and effective choice.[10][11][12]

Detailed Protocol (Example with Potassium Permanganate):

-

Dissolve this compound (1.0 equivalent) in a suitable solvent system, such as a mixture of acetone and water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate (KMnO₄) (approximately 2.0 equivalents) in water dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

Quench the reaction by adding a small amount of a reducing agent, such as sodium bisulfite, until the brown manganese dioxide precipitate dissolves.

-

Acidify the solution with a dilute acid (e.g., 10% HCl) to a pH of approximately 2.

-

Extract the carboxylic acid product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent to yield 4-methylthiophene-2-carboxylic acid.

Safety and Handling

This compound is classified as harmful if swallowed (Acute Tox. 4 Oral).[2] It is a combustible liquid.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with well-defined chemical and physical properties. The experimental protocols provided in this guide for its synthesis and common transformations offer a practical resource for laboratory work. The spectroscopic data outlined will aid in the characterization and quality control of this compound. As a versatile building block, this compound will continue to be a key component in the development of new pharmaceuticals and functional materials.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. beyondbenign.org [beyondbenign.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. jk-sci.com [jk-sci.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. chemijournal.com [chemijournal.com]

An In-depth Technical Guide to 4-Methylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-Methylthiophene-2-carbaldehyde, a key intermediate in various chemical syntheses. The document outlines its chemical identity, physicochemical properties, relevant experimental protocols, and its applications, particularly within the realm of pharmaceutical research and development.

Chemical Identity

-

Synonyms: 4-Methylthiophene-2-carboxaldehyde, 2-Formyl-4-methylthiophene, 4-Methyl-2-thiophenecarbaldehyde[1][2][3]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₆OS | [1][3][4] |

| Molecular Weight | 126.18 g/mol | [1][2][5] |

| Appearance | Colorless to red to green clear liquid | [3] |

| Form | Liquid | [2] |

| Boiling Point | 88-92 °C at 5 mmHg | [2] |

| Density | 1.025 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.578 | [2] |

| Flash Point | 92 °C (197.6 °F) | [2] |

| Purity | ≥ 95% (GC) to 97% | [1][2][3] |

| InChI Key | HVXCGIPRXBJIRK-UHFFFAOYSA-N | [2][5] |

| SMILES | Cc1csc(C=O)c1 | [2] |

Applications in Research and Drug Development

This compound is a versatile building block with significant applications in several areas of chemical and pharmaceutical research:

-

Organic Synthesis: It serves as a crucial intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.[3] The thiophene moiety is a common scaffold in biologically active compounds.

-

Pharmaceutical Development: This compound is explored for its potential in drug design and the development of new therapeutic agents.[3] Thiophene derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[6][7]

-

Flavor and Fragrance Industry: Due to its unique aromatic properties, it is utilized as a flavoring agent in food products and as a component in perfumes.[3]

-

Material Science: It is used in the formulation of specialty polymers and coatings, contributing to enhanced durability and chemical resistance.[3]

Experimental Protocols

A common method for the synthesis of thiophene-2-carbaldehydes is the Vilsmeier-Haack reaction. The following is a representative protocol for the formylation of 3-methylthiophene to yield this compound.

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

-

3-Methylthiophene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Water

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride tube, place N,N-dimethylformamide (DMF) and cool the flask in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The temperature should be maintained below 10 °C.

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to form the Vilsmeier reagent.

-

Dissolve 3-methylthiophene in a suitable solvent like dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent.

-

After the addition, the reaction mixture is typically heated to around 40-50 °C and stirred for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and slowly pour it onto crushed ice.

-

Neutralize the mixture by the careful addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualized Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Vilsmeier-Haack reaction.

References

- 1. scbt.com [scbt.com]

- 2. 4-Methylthiophene-2-carboxaldehyde 97 6030-36-0 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. This compound | C6H6OS | CID 2795526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Methylthiophene-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylthiophene-2-carbaldehyde is a heterocyclic aldehyde that serves as a valuable building block in medicinal chemistry and materials science. Its thiophene core is a key structural motif in numerous pharmaceuticals, agrochemicals, and organic electronic materials. A thorough understanding of its spectroscopic characteristics is paramount for its identification, quality control, and the structural elucidation of its derivatives. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, complete with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.80 | Singlet (s) | Aldehyde proton |

| 7.61 | Doublet (d) | Thiophene-H3 |

| 6.88 | Doublet (d) | Thiophene-H5 |

| 2.57 | Singlet (s) | Methyl protons |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 182.6 | Carbonyl carbon |

| 151.6 | Thiophene-C4 |

| 142.0 | Thiophene-C2 |

| 137.4 | Thiophene-C5 |

| 127.2 | Thiophene-C3 |

| 16.2 | Methyl carbon |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (methyl) |

| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi resonance) |

| ~1665 | Strong | Carbonyl (C=O) stretch |

| ~1540, ~1450 | Medium | Thiophene ring C=C stretching |

| ~810 | Strong | C-H out-of-plane bending (2,4-disubstituted) |

Sample preparation: Neat (liquid film) or KBr pellet

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 126 | High | [M]⁺ (Molecular Ion) |

| 125 | High | [M-H]⁺ |

| 97 | Moderate | [M-CHO]⁺ |

| 83 | Low | [M-CH₃-CO]⁺ |

Ionization method: Electron Ionization (EI)

Spectroscopic Interpretation

¹H NMR Spectrum: The downfield singlet at 9.80 ppm is characteristic of an aldehyde proton. The two doublets in the aromatic region (7.61 and 6.88 ppm) correspond to the two protons on the thiophene ring. The singlet at 2.57 ppm, integrating to three protons, is assigned to the methyl group.

¹³C NMR Spectrum: The signal at 182.6 ppm is indicative of the carbonyl carbon of the aldehyde. The four signals in the aromatic region (127.2-151.6 ppm) are assigned to the carbons of the thiophene ring. The upfield signal at 16.2 ppm corresponds to the methyl carbon.

IR Spectrum: The strong absorption at approximately 1665 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretching vibration of the aldehyde, with its frequency lowered due to conjugation with the thiophene ring.[1] The pair of medium intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹ are characteristic of the C-H stretching of an aldehyde, often appearing as a doublet due to Fermi resonance.[1] The bands in the 3100 cm⁻¹ region are attributed to the C-H stretching vibrations of the thiophene ring, while the absorption around 2920 cm⁻¹ corresponds to the C-H stretching of the methyl group.[1] The medium intensity bands in the 1450-1540 cm⁻¹ range are due to the carbon-carbon double bond stretching vibrations within the thiophene ring.[1] A strong band around 810 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 2,4-disubstituted thiophene ring.[1]

Mass Spectrum: The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z 126, consistent with the molecular weight of this compound. A common fragmentation pathway for aromatic aldehydes is the loss of a hydrogen radical to form a stable acylium ion, resulting in the strong [M-H]⁺ peak at m/z 125.[2][3][4] Another significant fragmentation is the loss of the formyl radical (CHO), leading to the peak at m/z 97.[2][3][4]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Acquisition time: 3-4 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-32.

-

Temperature: 298 K.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 220 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024-4096.

-

Temperature: 298 K.

-

-

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Data acquisition: A background spectrum of the clean KBr plates is recorded and automatically subtracted from the sample spectrum.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) interface.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source is used.

-

Parameters:

-

Ionization mode: Electron Ionization (EI).

-

Electron energy: 70 eV.

-

Source temperature: 200-250 °C.

-

Mass range: m/z 40-400.

-

Scan speed: 1 scan/second.

-

-

Data Processing: The acquired mass spectrum is plotted as relative intensity versus the mass-to-charge ratio (m/z). The molecular ion and major fragment ions are identified and assigned.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the Spectroscopic Characterization of a Chemical Compound.

References

An In-depth Technical Guide: Physical Properties and Structure of 4-Methylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, structural, and spectroscopic properties of 4-Methylthiophene-2-carbaldehyde (CAS No: 6030-36-0). This heterocyclic aldehyde is a valuable building block in organic synthesis, serving as a key intermediate in the development of novel pharmaceutical compounds and materials. This document summarizes its chemical identity, physical characteristics, spectroscopic profile, and relevant experimental protocols.

Chemical Structure and Identifiers

This compound is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. It is characterized by a methyl group at the 4-position and a formyl (aldehyde) group at the 2-position.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 4-Methyl-2-thiophenecarbaldehyde, 2-Formyl-4-methylthiophene[2] |

| CAS Number | 6030-36-0[1][2] |

| Molecular Formula | C₆H₆OS[2] |

| Molecular Weight | 126.18 g/mol [2][3] |

| Canonical SMILES | Cc1csc(C=O)c1[3] |

| InChI | 1S/C6H6OS/c1-5-2-6(3-7)8-4-5/h2-4H,1H3[3] |

| InChIKey | HVXCGIPRXBJIRK-UHFFFAOYSA-N[3] |

Physical and Chemical Properties

This compound is typically a liquid at room temperature with a color ranging from pale yellow to green or red. It is a combustible liquid and should be handled with appropriate safety precautions.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Physical State | Liquid[3][4] | |

| Appearance | Colorless to very pale yellow, red, or green liquid[4] | |

| Boiling Point | 88-92 °C at 5 mmHg[3] | |

| Density | 1.025 g/mL at 25 °C[3] | 1.17 g/mL[4] |

| Refractive Index (n²⁰/D) | 1.578[3] | 1.58[4] |

| Flash Point | 92 °C (197.6 °F)[3] | |

| Solubility | Information not widely available, but expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. | |

| Stability | Air sensitive[4] |

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis is essential for confirming the structure and purity of this compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts based on the analysis of similar structures. Actual experimental values may vary slightly.

Table 3: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.85 | Singlet (s) | Aldehyde proton (H-C=O) |

| ~7.50 | Singlet (s) | Thiophene ring proton (H-5) |

| ~7.15 | Singlet (s) | Thiophene ring proton (H-3) |

| ~2.30 | Singlet (s) | Methyl protons (-CH₃) |

Interpretation: The ¹H NMR spectrum is expected to be simple and characteristic. The aldehyde proton will appear as a highly deshielded singlet far downfield. The two protons on the thiophene ring (at positions 3 and 5) will appear as singlets, as they are not coupled to each other. The methyl group protons will also appear as a singlet in the typical alkyl region.

Table 4: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~183 | Aldehyde Carbonyl (C=O) |

| ~148 | Thiophene C-4 (bearing CH₃) |

| ~143 | Thiophene C-2 (bearing CHO) |

| ~136 | Thiophene C-5 |

| ~126 | Thiophene C-3 |

| ~16 | Methyl Carbon (-CH₃) |

Interpretation: The ¹³C NMR spectrum will be distinguished by the aldehyde carbonyl carbon signal significantly downfield (~183 ppm). The four carbons of the thiophene ring will appear in the aromatic region (120-150 ppm), and the methyl carbon will be found upfield (~16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

Table 5: Characteristic IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H Stretch (Thiophene ring) |

| ~2920 | Medium | Aliphatic C-H Stretch (Methyl group) |

| ~2820, ~2720 | Medium, Sharp | Aldehyde C-H Stretch (Fermi resonance doublet) |

| ~1670 | Strong, Sharp | Carbonyl (C=O) Stretch of conjugated aldehyde |

| ~1550-1450 | Medium | C=C Ring Stretching (Thiophene ring) |

Interpretation: The most prominent peak in the IR spectrum will be the strong C=O stretch of the aldehyde group, which is conjugated with the thiophene ring, causing it to appear at a slightly lower wavenumber (~1670 cm⁻¹) than a saturated aldehyde. The characteristic pair of peaks for the aldehyde C-H stretch around 2820 and 2720 cm⁻¹ are also diagnostic.

Mass Spectrometry (MS)

Expected Fragmentation:

-

Molecular Ion (M⁺): The mass spectrum should show a strong molecular ion peak at m/z = 126, corresponding to the molecular weight of the compound. Due to the presence of sulfur, a characteristic M+2 peak (from the ³⁴S isotope) of approximately 4.5% the intensity of the M⁺ peak is expected.

-

Key Fragments: A common fragmentation pathway for aldehydes is the loss of a hydrogen radical to form a stable acylium ion, resulting in a significant peak at m/z = 125 (M-1). Another expected fragment is from the loss of the entire formyl group (•CHO), leading to a peak at m/z = 97 (M-29).

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The most common method for the synthesis of this compound is the Vilsmeier-Haack formylation of 3-methylthiophene.[5][6] This reaction uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Detailed Methodology:

-

Reagent Preparation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 1.2 equivalents) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the solid Vilsmeier reagent will form.

-

Substrate Addition: Add 3-methylthiophene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with stirring.

-

Hydrolysis: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or sodium hydroxide solution until the pH is ~7. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the final product.

Analytical Sample Preparation

-

NMR Spectroscopy: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to an NMR tube for analysis.

-

IR Spectroscopy: For liquid samples, a small drop of the neat liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its utility as a versatile synthetic intermediate. The thiophene ring is a known bioisostere for the benzene ring and is present in numerous approved drugs. The aldehyde functional group allows for a wide range of subsequent chemical transformations, making it a crucial starting point for building more complex molecular architectures.

Key Synthetic Transformations:

-

Reductive Amination: To introduce substituted amine functionalities.

-

Wittig Reaction: To form carbon-carbon double bonds.

-

Oxidation: To form the corresponding carboxylic acid.

-

Condensation Reactions: With various nucleophiles (e.g., hydrazines, hydroxylamines) to form Schiff bases, hydrazones, and oximes.

These transformations allow medicinal chemists to incorporate the 4-methylthiophene moiety into larger molecules, exploring its potential to modulate biological activity in areas such as oncology, inflammation, and infectious diseases.

Safety and Handling

This compound is classified as harmful if swallowed and is a combustible liquid. Standard laboratory safety protocols should be strictly followed.

Table 6: GHS Hazard Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark)[3] |

| Signal Word | Warning[3] |

| Hazard Statements | H302: Harmful if swallowed[3] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. |

| Personal Protective Equipment | Eyeshields, chemical-resistant gloves, lab coat. Work in a well-ventilated area or fume hood.[3] |

| Storage | Store in a cool, dry, well-ventilated place away from heat and ignition sources. Keep container tightly closed.[3] |

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. jk-sci.com [jk-sci.com]

The Aldehyde on the Thiophene Ring: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

The thiophene ring, a sulfur-containing heterocycle, is a cornerstone in medicinal chemistry and materials science.[1] When functionalized with an aldehyde group, it becomes a versatile synthetic intermediate, pivotal for the construction of complex molecular architectures.[2] This technical guide provides an in-depth exploration of the reactivity of the aldehyde group on a thiophene ring, with a focus on thiophene-2-carboxaldehyde and its isomer, thiophene-3-carboxaldehyde. It covers the electronic properties influencing reactivity, key chemical transformations with detailed experimental protocols, and the role of these compounds in drug discovery, particularly as inhibitors of inflammatory pathways. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding of the underlying principles.

Core Concepts: Electronic and Steric Effects

The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. In thiophene aldehydes, the nature of the heteroaromatic ring plays a crucial role in modulating this reactivity. Thiophene is an aromatic system where the sulfur atom's lone pair of electrons participates in the π-electron system.[3] This aromaticity is greater than that of furan, leading to a more stable ring system.[3]

The thiophene ring, through its resonance effect, can donate electron density to the aldehyde group, which slightly reduces the partial positive charge on the carbonyl carbon compared to its furan counterpart.[3] This can subtly influence its reactivity towards nucleophiles.[3]

1.1. Thiophene-2-carboxaldehyde vs. Thiophene-3-carboxaldehyde

The position of the aldehyde group on the thiophene ring introduces significant differences in reactivity.

-

Thiophene-2-carboxaldehyde: The aldehyde at the C2 position is in closer proximity to the sulfur atom. This allows for a potential stabilizing interaction between the sulfur's lone pair and the carbonyl group, which can influence the aldehyde's reactivity. A conformer with an internal hydrogen bond to the thiophene sulfur has been proposed to polarize the carbonyl group, potentially making the C2 isomer more reactive towards nucleophilic attack in certain reactions.[4]

-

Thiophene-3-carboxaldehyde: The aldehyde at the C3 position is further from the sulfur atom, and its electronic environment is more influenced by the adjacent ring carbons.

Computational studies on the corresponding carboxylic acids suggest that the 2-substituted isomer is slightly more reactive.[4] This difference is attributed to both electronic and steric factors that affect the transition state energies of reactions.

1.2. Substituent Effects

The reactivity of the thiophene aldehyde can be further tuned by introducing substituents on the thiophene ring.

-

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, at the 4- or 5-position increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic addition.[5]

-

Electron-donating groups (EDGs) , such as methoxy or methyl groups, have the opposite effect, retarding the reaction rate through their resonance and inductive effects.[5]

A linear free-energy relationship using Hammett σ constants has shown a strong correlation between the electronic effects of substituents and the reaction rates for Knoevenagel condensations of thiophene-2-carboxaldehyde derivatives.[5]

Key Chemical Transformations and Experimental Protocols

Thiophene aldehydes undergo a wide array of chemical reactions, making them valuable building blocks in organic synthesis. This section details the protocols for several key transformations.

2.1. Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid, a crucial functional group for the synthesis of amides and esters.

Experimental Protocol: Pinnick Oxidation of Thiophene-2-carboxaldehyde

-

Materials: Thiophene-2-carboxaldehyde, sodium chlorite (NaClO₂), 2-methyl-2-butene, sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O), tert-butanol, water, ethyl acetate, 1 M HCl.

-

Procedure:

-

Dissolve thiophene-2-carboxaldehyde (1.0 eq) in a 3:1 mixture of tert-butanol and water.

-

To the stirred solution, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate monohydrate (1.2 eq).

-

Cool the mixture in an ice bath to below 10 °C.

-

Slowly add sodium chlorite (1.5 eq) portion-wise over 15 minutes, maintaining the low temperature.

-

Remove the ice bath and stir the reaction at room temperature, monitoring by TLC until the starting material is consumed (typically 2-4 hours).

-

Quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate.

-

Make the aqueous layer basic (pH > 10) with 2 M NaOH and wash with ethyl acetate to remove impurities.

-

Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield thiophene-2-carboxylic acid.

-

2.2. Reduction to Alcohol

The reduction of thiophene aldehydes to their corresponding primary alcohols is a fundamental transformation.

Experimental Protocol: Sodium Borohydride Reduction of Thiophene-3-carboxaldehyde

-

Materials: Thiophene-3-carboxaldehyde, sodium borohydride (NaBH₄), methanol (or ethanol/THF), deionized water, ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve thiophene-3-carboxaldehyde (1.0 eq) in methanol (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.2-1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of deionized water or 1N HCl.

-

Extract the mixture with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford thiophen-3-ylmethanol.[6]

-

2.3. Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and synthesizing secondary and tertiary amines.

Experimental Protocol: Reductive Amination of Thiophene-2-carboxaldehyde with Benzylamine

-

Materials: Thiophene-2-carboxaldehyde, benzylamine, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a solution of thiophene-2-carboxaldehyde (1.0 eq) in dichloromethane, add benzylamine (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield N-(thiophen-2-ylmethyl)aniline.

-

2.4. Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes.

Experimental Protocol: Aqueous Wittig Reaction of Thiophene-2-carboxaldehyde

-

Materials: Benzyltriphenylphosphonium chloride, thiophene-2-carboxaldehyde, saturated aqueous sodium bicarbonate, diethyl ether, 1.0 M H₂SO₄, anhydrous magnesium sulfate.

-

Procedure:

-

In a test tube, suspend benzyltriphenylphosphonium chloride (1.4 eq) in 5 mL of saturated aqueous sodium bicarbonate.

-

To this suspension, add thiophene-2-carboxaldehyde (1.0 eq).

-

Stir the mixture vigorously at room temperature for 1 hour.

-

Quench the reaction with 1.0 M H₂SO₄ until the solution is acidic.

-

Extract the mixture with diethyl ether (3 x 5 mL).

-

Combine the organic extracts, dry with anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(2-phenylethenyl)thiophene.[7]

-

2.5. Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that typically provides excellent E-selectivity in alkene formation.

Experimental Protocol: HWE Reaction of Thiophene-3-carboxaldehyde

-

Materials: Triethyl phosphonoacetate, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), thiophene-3-carboxaldehyde, saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, brine, anhydrous sodium sulfate.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and slowly add a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF.

-

Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (approx. 1 hour).

-

Cool the resulting ylide solution back to 0 °C.

-

Add a solution of thiophene-3-carboxaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify by flash column chromatography to yield ethyl (E)-3-(thiophen-3-yl)acrylate.[8]

-

Quantitative Data Summary

This section provides a summary of quantitative data for the reactions of thiophene aldehydes, including yields and spectroscopic information.

Table 1: Reaction Yields for Thiophene Aldehydes

| Reaction | Aldehyde Isomer | Reagents and Conditions | Product | Yield (%) | Reference |

| Vilsmeier-Haack | Thiophene | POCl₃, DMF | Thiophene-2-carboxaldehyde | 71-74 | [9] |

| Vilsmeier-Haack | Thiophene | Solid Phosgene, DMF, Chlorobenzene | Thiophene-2-carboxaldehyde | 88 | [10] |

| Oxidation (CrO₃) | Thiophene-2-carboxaldehyde | CrO₃, Acetic Acid | Thiophene-2-carboxylic acid | - | [5] |

| Suzuki Coupling | 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester, Pd(PPh₃)₄, K₃PO₄ | 4-Phenylthiophene-2-carbaldehyde | Good | [11] |

| Reductive Amination | Various Aldehydes | Various Amines, Thiamine HCl, NaBH₄ | Secondary Amines | 94-98 | [12] |

| Wittig Reaction | Thiophene-2-carboxaldehyde | Benzyltriphenylphosphonium chloride, NaHCO₃ (aq) | 2-(2-phenylethenyl)thiophene | High | [7] |

| HWE Reaction | Aldehydes | Triethyl phosphonoacetate, NaH, THF | (E)-Alkenes | - | [8] |

Table 2: Spectroscopic Data for Thiophene Aldehydes

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm-1) |

| Thiophene-2-carboxaldehyde | 9.95 (s, 1H, CHO), 7.80-7.77 (m, 2H, Ring), 7.22 (t, 1H, Ring)[13] | 183.1, 144.0, 136.5, 135.2, 128.4[13] | ~1665 (C=O) |

| Thiophene-3-carboxaldehyde | 9.92 (s, 1H, CHO), 8.13 (m, 1H, Ring), 7.53 (m, 1H, Ring), 7.37 (m, 1H, Ring)[14] | 185.3, 141.9, 135.2, 128.0, 126.9 | - |

Role in Drug Discovery and Signaling Pathways

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer effects.[7][15] The thiophene aldehyde moiety serves as a key starting material for the synthesis of these bioactive molecules.

4.1. Inhibition of Inflammatory Pathways

Several thiophene derivatives have been identified as potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[15] These enzymes are key players in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting COX and LOX, these compounds can effectively reduce inflammation.

Experimental and Synthetic Workflows

The synthesis of complex thiophene-based molecules often involves a multi-step approach. The following diagram illustrates a general workflow for the synthesis and biological evaluation of a thiophene-based drug candidate.

Conclusion

Thiophene aldehydes are remarkably versatile and valuable intermediates in organic synthesis, particularly in the realm of drug discovery and materials science. Their reactivity, which can be finely tuned by the position of the aldehyde group and the presence of other substituents on the thiophene ring, allows for the construction of a diverse array of complex molecules. A thorough understanding of their chemical properties and reaction kinetics, as detailed in this guide, is essential for researchers and scientists aiming to leverage these powerful building blocks for the development of novel and impactful chemical entities. The provided protocols and workflows serve as a practical resource for the synthesis and evaluation of new thiophene-based compounds.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. sciepub.com [sciepub.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Thiophene Scaffold: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to the development of a vast array of substituted thiophenes with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and neurological activities. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms and workflows.

Anticancer Activities of Substituted Thiophenes

Substituted thiophenes have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The cytotoxic effects of various substituted thiophenes have been extensively evaluated. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Thiophene Carboxamide | Compound 2b | Hep3B | 5.46 | Doxorubicin | Not Specified |

| Thiophene Carboxamide | Compound 2d | Hep3B | 8.85 | Doxorubicin | Not Specified |

| Thiophene Carboxamide | Compound 2e | Hep3B | 12.58 | Doxorubicin | Not Specified |

| Thienopyrimidine | Compound 3b | HepG2 | 3.105 | Doxorubicin | Not Specified |

| Thienopyrimidine | Compound 3b | PC-3 | 2.15 | Doxorubicin | Not Specified |

| Thieno[3,2-b]pyrrole | Compound 4c | HepG2 | 3.023 | Doxorubicin | Not Specified |

| Thieno[3,2-b]pyrrole | Compound 4c | PC-3 | 3.12 | Doxorubicin | Not Specified |

| 2,3-fused thiophene | TP 5 | HepG2 | <30.0 | Paclitaxel | 35.92 |

| 2,3-fused thiophene | TP 5 | SMMC-7721 | <30.0 | Paclitaxel | 35.33 |

Key Signaling Pathways in Anticancer Activity

Substituted thiophenes exert their anticancer effects by modulating several critical signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. These pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.

PI3K/Akt Signaling Pathway Inhibition:

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Many thiophene derivatives have been shown to inhibit key components of this pathway, leading to the induction of apoptosis in cancer cells.

MAPK/ERK Signaling Pathway Inhibition:

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Thiophene derivatives can inhibit key kinases in this pathway, such as MEK and ERK, thereby halting cancer progression.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells. The protocol involves the reduction of MTT by mitochondrial dehydrogenases of viable cells to form a purple formazan product.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Substituted thiophene compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted thiophene compound in culture medium. After 24 hours, replace the existing medium with 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activities of Substituted Thiophenes

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Substituted thiophenes have demonstrated significant activity against a range of pathogenic microorganisms, including drug-resistant bacteria.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Derivative | Bacterial Strain | MIC (µg/mL) |

| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16 |

| Thiophene derivative 5 | Colistin-Resistant A. baumannii | 16 |

| Thiophene derivative 8 | Colistin-Resistant A. baumannii | 32 |

| Thiophene derivative 4 | Colistin-Resistant E. coli | 8 |

| Thiophene derivative 5 | Colistin-Resistant E. coli | 32 |

| Thiophene derivative 8 | Colistin-Resistant E. coli | 32 |

| Spiro-indoline-oxadiazole 17 | C. difficile | 2-4 |

Mechanism of Antimicrobial Action

One of the primary mechanisms by which substituted thiophenes exert their antimicrobial effects is through the disruption of the bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

Substituted thiophene compound

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare Compound Dilutions: Prepare serial two-fold dilutions of the substituted thiophene compound in the broth medium directly in the wells of the 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension in broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial inoculum. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activities of Substituted Thiophenes

Chronic inflammation is a hallmark of numerous diseases. Substituted thiophenes have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes and the modulation of pro-inflammatory cytokine production.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of thiophene derivatives is often assessed in vivo using models like the carrageenan-induced paw edema assay.

| Compound Derivative | Assay | Inhibition (%) | Reference |

| Tetrasubstituted thiophene VIII | Carrageenan-induced paw edema | 64 | Mefenamic Acid |

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (29a-d) | Carrageenan-induced paw edema | Potent, superior to celecoxib | Celecoxib |

| Thiophenic derivative 15 | Carrageenan-induced paw edema | 58.46 | Indomethacin |

| Thiophenic derivative 16 | Carrageenan-induced paw edema | 48.94 | Sodium Diclofenac |

| Thiophenic derivative 17 | Carrageenan-induced paw edema | 47 | Sodium Diclofenac |

Key Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of substituted thiophenes are often mediated by the inhibition of the NF-κB signaling pathway, a master regulator of inflammation. This leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like COX-2.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in saline)

-

Substituted thiophene compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the substituted thiophene compound or the reference drug orally or intraperitoneally to the test groups. The control group receives only the vehicle.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Neurological Activities of Substituted Thiophenes

Substituted thiophenes are being actively investigated for their potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are attributed to their ability to inhibit key enzymes, reduce protein aggregation, and combat oxidative stress.

Quantitative Neuroprotective Data

The neuroprotective effects of thiophene derivatives are often evaluated in vitro by their ability to protect neuronal cells from toxins or in vivo by assessing cognitive improvement in animal models.

| Compound Derivative | Assay/Model | Effect | EC50/IC50 (µM) |

| Thiophene derivative 1c | TRPV1 | Neuroprotective | 0.00742 |

| Thiophene derivative 1d | TRPV1 | Neuroprotective | 0.00764 |

| 2-aminothiophene derivative | Scopolamine-induced memory impairment | Ameliorates cognitive dysfunction | - |

| Bithiophene derivative | Aluminum-induced Alzheimer's model | Reverses deleterious effects | - |

Mechanisms in Neurodegenerative Diseases

In Alzheimer's disease, thiophene derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) and tau proteins, which are key pathological hallmarks of the disease.[2][3] They also inhibit acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, leading to improved cognitive function.[4][5] In Parkinson's disease, their antioxidant properties and ability to modulate dopamine pathways are of significant interest.[6][7][8]

Experimental Protocol: Thioflavin T Assay for Amyloid-β Aggregation

The Thioflavin T (ThT) assay is a fluorescent method used to monitor the aggregation of amyloid-β peptides in vitro.

Materials:

-

Amyloid-β (1-42) peptide

-

Thioflavin T (ThT) stock solution

-

Assay buffer (e.g., PBS)

-

Substituted thiophene compound

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Peptide Preparation: Prepare a stock solution of Aβ(1-42) peptide and pre-incubate it to form aggregates or use it in its monomeric form to study inhibition of aggregation.

-

Compound Incubation: In a 96-well plate, mix the Aβ peptide with different concentrations of the substituted thiophene compound. Include a control with Aβ peptide and vehicle.

-

ThT Addition: Add ThT solution to each well to a final concentration of approximately 10-20 µM.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~482 nm over time.

-

Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The inhibitory effect of the compound is determined by the reduction in the ThT fluorescence signal compared to the control.

Synthesis of Substituted Thiophenes

Several classical and modern synthetic methods are employed for the construction of the thiophene ring. The choice of method depends on the desired substitution pattern.

Common Synthetic Routes

-

Gewald Synthesis: A one-pot multicomponent reaction involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. It is a highly efficient method for preparing 2-aminothiophenes.[9][10][11][12][13][14][15][16]

-

Paal-Knorr Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to yield a substituted thiophene.[2][17][18][19][20]

-

Hinsberg Synthesis: This synthesis involves the condensation of an α-dicarbonyl compound with diethyl thiodiglycolate in the presence of a base to form a thiophene-2,5-dicarboxylate.[3][21][22][23][24]

This technical guide highlights the immense potential of substituted thiophenes in drug discovery. The versatility of the thiophene scaffold allows for the development of compounds with a wide range of biological activities, targeting key molecular pathways implicated in various diseases. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. repository.brieflands.com [repository.brieflands.com]

- 7. ccij-online.org [ccij-online.org]

- 8. Is Oxidative Stress in Mice Brain Regions Diminished by 2-[(2,6-Dichlorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Gewald Reaction [organic-chemistry.org]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Hinsberg Thiophene Synthesis - Explore the Science & Experts | ideXlab [idexlab.com]

- 24. Hinsberg synthesis of thiophenes | Semantic Scholar [semanticscholar.org]

A Technical Review of 4-Substituted Thiophene-2-carbaldehydes: Synthesis, Biological Activity, and Experimental Protocols

Introduction: Thiophene, a sulfur-containing five-membered heterocyclic compound, serves as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to numerous FDA-approved drugs, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The substitution pattern on the thiophene ring significantly influences the molecule's physicochemical properties and biological interactions.[4] Specifically, 4-substituted thiophene-2-carbaldehydes are versatile intermediates, acting as key building blocks for more complex molecules and pharmaceuticals.[5] This technical guide provides a comprehensive review of the synthesis, biological evaluation, and detailed experimental procedures for this important class of compounds, aimed at researchers and professionals in drug development and organic synthesis.

Key Synthetic Methodologies

The synthesis of 4-substituted thiophene-2-carbaldehydes is primarily achieved through modern cross-coupling reactions or innovative skeletal editing techniques. These methods offer high efficiency and functional group tolerance, making them suitable for creating diverse molecular libraries.

Suzuki-Miyaura Cross-Coupling

A prevalent method for synthesizing 4-arylthiophene-2-carbaldehydes involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically uses 4-bromo-thiophene-2-carbaldehyde as the starting material, which is coupled with various arylboronic acids or their pinacol esters.[6][7] The reaction demonstrates excellent yields and tolerates a wide range of functional groups on the aryl partner.[6]

Caption: Workflow for the synthesis of 4-arylthiophene-2-carbaldehydes via Suzuki-Miyaura coupling.

Skeletal Editing of Pyridines

A novel and powerful strategy involves the skeletal editing of substituted pyridines to form thiophene-2-carbaldehydes. This transformation proceeds via a Zincke-type open-chain intermediate (streptocyanine), which then undergoes a formal [4+1] annulation with elemental sulfur (S₈) as the sulfur source.[8] This method allows for the conversion of readily available C3- and C4-substituted pyridines into the corresponding 4- and 3-substituted thiophene-2-carbaldehydes, respectively.[8][9]

Caption: Skeletal editing of C3-substituted pyridines to yield 4-substituted thiophene-2-carbaldehydes.

Nitration of Thiophene-2-carbaldehyde

Direct nitration of thiophene-2-carbaldehyde using a mixture of fuming nitric acid and concentrated sulfuric acid yields a mixture of 4-nitro- and 5-nitrothiophene-2-carbaldehyde.[10] The isomers can then be separated by column chromatography. While not regioselective for the 4-position, this method provides a direct route to the 4-nitro derivative.[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling[7]

-

To a reaction flask, add 4-bromothiophene-2-carbaldehyde (1.0 eq.), the respective arylboronic acid or pinacol ester (1.1 eq.), and potassium phosphate (K₃PO₄) (3.0 eq.).

-

Add a 4:1 mixture of toluene and water as the solvent.

-

Purge the mixture with nitrogen or argon gas for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

-

Heat the reaction mixture at 85–90 °C with stirring for the time specified (typically 12 hours or until completion as monitored by TLC).

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-arylthiophene-2-carbaldehyde.

General Protocol for Skeletal Editing of Pyridines[9]

-

Zincke Salt Formation: To the appropriate C3-substituted pyridine (1.0 eq.) in acetone or ethanol, add 1-halo-2,4-dinitrobenzene (1.6 eq.). Heat the mixture at 60-80 °C for 24 hours. Cool to room temperature and concentrate in vacuo. Wash the crude product with ethyl acetate to yield the Zincke salt.

-

Skeletal Editing: To a flask containing the Zincke salt (0.1 mmol), add chloroform (1.0 mL). Add pyrrolidine (2.5 eq.) dropwise and stir at 25 °C for 1 hour.

-

Remove the solvent under reduced pressure.

-

To the residue, add elemental sulfur (S₈) (2.0 eq.), potassium tert-butoxide (KOtBu) (1.0 eq.), and dimethylsulfoxide (DMSO) (1.0 mL).

-

Stir the resulting solution at 100 °C for 12 hours.

-

Upon completion, process the reaction mixture for purification, typically involving aqueous workup followed by column chromatography.

Protocol for Nitration of Thiophene-2-carbaldehyde[11]

-

Prepare a nitrating mixture by mixing fuming nitric acid (40 mL) with concentrated sulfuric acid (31 mL) in a cooled vessel.

-

In a separate flask, dissolve thiophene-2-carbaldehyde (20 g, 17.8 mmol) in concentrated sulfuric acid (4 mL) and cool the solution in an ice-salt bath.

-

Slowly add the nitrating mixture to the thiophene-2-carbaldehyde solution while maintaining the low temperature. Continue stirring for 5 minutes after the addition is complete.

-

Quench the reaction by pouring it onto ice water.

-

Extract the mixture with diethyl ether.

-

Combine the ether extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield a crude mixture of 4-nitro- and 5-nitrothiophene-2-carbaldehyde.

-

Separate the isomers using column chromatography (eluent: 30-50% dichloromethane/hexanes) to isolate 4-nitrothiophene-2-carbaldehyde as a light yellow solid (approx. 40% yield).[10]

Data Presentation

Table 1: Synthesis of 4-Arylthiophene-2-carbaldehydes via Suzuki-Miyaura Coupling

Data sourced from Iqbal et al., 2013.[6][7]

| Entry | Arylboronic Acid/Ester Partner | Product | Solvent System | Yield (%) |

| 2a | Phenylboronic pinacol ester | 4-Phenylthiophene-2-carbaldehyde | Toluene/H₂O | 85 |

| 2g | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | Toluene/H₂O | 92 |

| 2e | p-Tolylboronic acid | 4-(p-Tolyl)thiophene-2-carbaldehyde | Toluene/H₂O | 88 |

| - | 3-Chloro-4-fluorophenylboronic acid | 4-(3-Chloro-4-fluorophenyl)thiophene-2-carbaldehyde | Toluene/H₂O | 86 |

| - | 3,5-Bis(trifluoromethyl)phenylboronic acid | 4-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde | Toluene/H₂O | 84 |

Table 2: Selected ¹H-NMR Spectroscopic Data (CDCl₃, δ ppm)

Spectroscopic data for characteristic protons.[6][10]

| Compound | Aldehyde-H (s) | Thiophene-H3 (s) | Thiophene-H5 (s) | Other Characteristic Peaks |

| 4-Phenylthiophene-2-carbaldehyde (2a) | 9.95 | 8.1 | 7.8 | 7.3-7.5 (m, Ar-H) |

| 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde (2g) | 9.94 | 8.0 | 7.79 | 2.35 (s, 6H, Me) |

| 4-(p-Tolyl)thiophene-2-carbaldehyde (2e) | 9.94 | 7.9 | 7.7 | 2.37 (s, 3H, Me) |

| 4-Nitrothiophene-2-carbaldehyde | 9.95 | 8.27 | 8.63 | - |

Table 3: Biological Activity of 4-Arylthiophene-2-carbaldehydes

IC₅₀ values represent the concentration required for 50% inhibition.[6][7]

| Compound ID | Structure | Activity Type | Target/Organism | IC₅₀ (µg/mL) |

| 2d | 3-(5-Formyl-thiophen-3-yl)-5-(trifluoromethyl)benzonitrile | Antibacterial | Pseudomonas aeruginosa | 29.7 |

| 2d | 3-(5-Formyl-thiophen-3-yl)-5-(trifluoromethyl)benzonitrile | NO Scavenging | - | 45.6 |

| 2i | 4-(3-Chloro-4-fluorophenyl)thiophene-2-carbaldehyde | Urease Inhibition | Jack bean urease | 27.1 |

| Standard | Streptomycin | Antibacterial | P. aeruginosa | 35.2 |

Biological Applications and Structure-Activity Relationships

Derivatives of 4-substituted thiophene-2-carbaldehyde have shown significant potential in various biological assays.[6] The introduction of different aryl groups at the 4-position via Suzuki coupling has led to the discovery of compounds with notable antibacterial, anti-urease, antioxidant (NO scavenging), and haemolytic activities.[6][7]

Key findings from structure-activity relationship (SAR) studies include:

-

Antibacterial Activity: The presence of strong electron-withdrawing groups, such as trifluoromethyl (-CF₃) and nitrile (-CN) on the aryl ring, as seen in compound 2d , resulted in excellent activity against Pseudomonas aeruginosa, even surpassing the standard drug streptomycin.[6]

-

Urease Inhibition: An aryl ring substituted with halogens, like in 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde (2i ), was found to be crucial for potent urease inhibition.[6]

-